molecular formula C8H10O4 B8134066 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid

Cat. No.: B8134066
M. Wt: 170.16 g/mol
InChI Key: NXIIPIDMZVZZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is also known by its IUPAC name, 3-(4-hydroxytetrahydro-2H-pyran-4-yl)propiolic acid . This compound is characterized by the presence of a hydroxyl group attached to a tetrahydropyran ring, which is further connected to a propiolic acid moiety.

Preparation Methods

The synthesis of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propiolic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid can be compared with similar compounds such as:

    3-(4-Hydroxyoxan-4-yl)propanoic acid: Lacks the triple bond present in the propiolic acid moiety.

    3-(4-Hydroxyoxan-4-yl)acrylic acid: Contains a double bond instead of a triple bond.

    3-(4-Hydroxyoxan-4-yl)butanoic acid: Has a longer carbon chain without unsaturation.

The uniqueness of this compound lies in its combination of a tetrahydropyran ring with a propiolic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-hydroxyoxan-4-yl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)1-2-8(11)3-5-12-6-4-8/h11H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIIPIDMZVZZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.